molecular formula C21H15NO2 B13769391 2(3H)-Oxazolone, 3,4,5-triphenyl- CAS No. 6652-42-2

2(3H)-Oxazolone, 3,4,5-triphenyl-

Cat. No.: B13769391
CAS No.: 6652-42-2
M. Wt: 313.3 g/mol
InChI Key: OOIRRIVSRGZVHH-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 3,4,5-triphenyl- is an organic compound characterized by the presence of an oxazolone ring substituted with three phenyl groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 3,4,5-triphenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the construction of the oxazolone ring followed by the introduction of phenyl groups at the desired positions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2(3H)-Oxazolone, 3,4,5-triphenyl- may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Oxazolone, 3,4,5-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2(3H)-Oxazolone, 3,4,5-triphenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 3,4,5-triphenyl- involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

  • 2(3H)-Oxazolone, 3,4,5-trimethyl-
  • 2(3H)-Oxazolone, 3,4,5-trichloro-
  • 2(3H)-Oxazolone, 3,4,5-triphenylmethane

Uniqueness: 2(3H)-Oxazolone, 3,4,5-triphenyl- is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties compared to other oxazolone derivatives

Properties

CAS No.

6652-42-2

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

3,4,5-triphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C21H15NO2/c23-21-22(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(24-21)17-12-6-2-7-13-17/h1-15H

InChI Key

OOIRRIVSRGZVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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